Herpotrichone A

Description

This compound has been reported in Herpotrichia with data available.

Structure

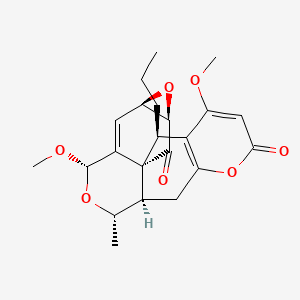

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione |

InChI |

InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1 |

InChI Key |

XMZRXROVLVZVQL-RMSWSPEHSA-N |

Isomeric SMILES |

CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC |

Canonical SMILES |

CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Herpotrichone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpotrichone A, a novel intermolecular [4 + 2] adduct with an unprecedented pentacyclic 6/6/6/6/3 skeleton, has emerged as a promising natural product with significant therapeutic potential. Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this compound has demonstrated potent anti-neuroinflammatory and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data. Furthermore, it elucidates the compound's mechanism of action, which involves the modulation of the Nrf2/SLC7A11 signaling pathway to relieve ferroptosis.

Discovery and Structural Elucidation

This compound was discovered during a screening of metabolites from the fungus Herpotrichia sp. SF09, which is associated with isopods.[2] Its unique chemical structure was determined through a combination of advanced analytical techniques, including:

-

Spectroscopic Analysis: Comprehensive analysis of NMR (Nuclear Magnetic Resonance) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data provided the initial structural framework.

-

Residual Dipolar Coupling (RDC)-based Computer-Assisted 3D Structure Elucidation (CASE-3D): This technique was employed to further refine the three-dimensional structure of the molecule.

-

Single-Crystal X-ray Diffraction: This method provided definitive confirmation of the absolute stereochemistry of this compound.

-

Electronic Circular Dichroism (ECD) Calculations: ECD calculations were used in conjunction with experimental data to further validate the assigned absolute configuration.[2]

The culmination of these analyses revealed the novel pentacyclic 6/6/6/6/3 skeleton of this compound.

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from the fungus Herpotrichia sp. SF09.

Fungal Cultivation and Fermentation

-

Fungal Strain: Herpotrichia sp. SF09, isolated from an isopod.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Fermentation: The fungus is cultured in PDB medium in Erlenmeyer flasks. The flasks are incubated on a rotary shaker at a specified rpm and temperature for a designated period to allow for sufficient growth and production of secondary metabolites.

Extraction

-

Following fermentation, the fungal broth and mycelia are separated by filtration.

-

The mycelia are extracted exhaustively with ethyl acetate (EtOAc) at room temperature.

-

The culture broth is also partitioned with an equal volume of EtOAc.

-

The EtOAc extracts from both the mycelia and broth are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent such as methanol (MeOH) or a mixture of dichloromethane and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by UV detection at an appropriate wavelength.

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by spectroscopic methods as described in the structural elucidation section.

Biological Activities and Experimental Protocols

This compound has been shown to possess significant anti-neuroinflammatory and neuroprotective activities.

Anti-Neuroinflammatory Activity

This compound demonstrates potent anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2][3]

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL, for 24 hours to induce an inflammatory response.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC50 value is determined.

Neuroprotective Effects and Ferroptosis Inhibition

This compound exhibits significant neuroprotective effects against various inducers of neuronal cell death in PC12 cells, including hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), and RSL3.[1][4] Its mechanism of action is linked to the relief of ferroptosis, an iron-dependent form of programmed cell death.[1]

-

Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for a designated period.

-

Induction of Cell Death: After pre-treatment, neuronal damage is induced by exposing the cells to H2O2, 6-OHDA, or the ferroptosis inducer RSL3 for a specified time.

-

Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of viable cells is calculated relative to the control group.

Mechanism of Action: Modulation of the Nrf2/SLC7A11 Signaling Pathway

The neuroprotective effects of this compound are attributed to its ability to mitigate ferroptosis.[1] This is achieved through the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[1]

-

Nrf2 Activation: this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response.

-

SLC7A11 Upregulation: Activated Nrf2 promotes the expression of SLC7A11, a component of the cystine/glutamate antiporter system Xc-.

-

GSH Synthesis and GPX4 Activity: Increased SLC7A11 activity leads to enhanced cystine uptake, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a crucial cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides and thus inhibits ferroptosis.

By activating this pathway, this compound effectively reduces lipid reactive oxygen species (ROS) and prevents ferroptotic cell death in neurons.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Anti-Neuroinflammatory Activity of this compound

| Assay | Cell Line | Inducer | Parameter | IC50 Value (µM) | Reference |

| Nitric Oxide Inhibition | BV-2 | LPS | NO Production | 0.41 | [2][3] |

Table 2: Neuroprotective Activity of this compound

| Assay | Cell Line | Inducer | Concentration of this compound | % Cell Viability | Reference |

| Neuroprotection | PC12 | H2O2 | Data to be extracted from full text | Data to be extracted from full text | [1] |

| Neuroprotection | PC12 | 6-OHDA | Data to be extracted from full text | Data to be extracted from full text | [1] |

| Ferroptosis Inhibition | PC12 | RSL3 | Data to be extracted from full text | Data to be extracted from full text | [1] |

(Note: Specific quantitative data for neuroprotective effects are pending extraction from the primary literature and will be populated in a future revision of this document.)

Conclusion and Future Perspectives

This compound represents a significant discovery in the field of natural product chemistry and neuropharmacology. Its unique chemical structure, coupled with its potent anti-neuroinflammatory and neuroprotective activities, makes it a compelling candidate for further drug development. The elucidation of its mechanism of action, involving the modulation of the Nrf2/SLC7A11 pathway to inhibit ferroptosis, provides a solid foundation for its therapeutic application in neurodegenerative diseases. Future research should focus on optimizing its synthesis, conducting in-depth preclinical studies to evaluate its efficacy and safety in animal models, and exploring its potential for treating a range of neurological disorders.

References

Herpotrichone A: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpotrichone A is a novel pentacyclic meroterpenoid with significant neuroprotective and anti-neuroinflammatory properties.[1][2] Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this natural product possesses a unique and complex 6/6/6/6/3 fused ring system.[1][3] Its promising biological activities, particularly the inhibition of ferroptosis, have positioned it as a compelling candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthesis of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Natural Source and Isolation

This compound is a secondary metabolite produced by the fungus Herpotrichia sp. SF09, which was isolated from an isopod.[1][3] The production of this compound is achieved through fermentation of the fungal strain, followed by a systematic extraction and chromatographic purification process.

Fungal Fermentation

Herpotrichia sp. SF09 is cultured in a suitable liquid medium to promote the production of this compound.

Experimental Protocol: Fungal Culture

-

Fungal Strain: Herpotrichia sp. SF09.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Culture Conditions: The fungus is cultured in 1 L Erlenmeyer flasks, each containing 300 mL of PDB medium.

-

Incubation: The flasks are incubated under static conditions at 28 °C for 30 days.

Extraction and Purification

The fungal culture is harvested and subjected to a multi-step extraction and purification process to isolate this compound.

Experimental Protocol: Extraction and Isolation

-

Extraction: The entire fungal culture (15 L) is filtered to separate the mycelia and broth. Both are extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel vacuum-liquid chromatography (VLC) using a stepwise gradient of petroleum ether/EtOAc (from 10:1 to 1:1) and subsequently dichloromethane (CH2Cl2)/methanol (MeOH) (from 20:1 to 1:1) to yield several fractions.

-

Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques:

-

Sephadex LH-20 Column Chromatography: The active fraction is applied to a Sephadex LH-20 column and eluted with a mixture of CH2Cl2/MeOH (1:1, v/v).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of MeOH/H2O.

-

Quantitative Data

The isolation of this compound from its natural source typically yields small quantities, reflecting its status as a specialized metabolite. The anti-neuroinflammatory activity of this compound has been quantified through in vitro assays.

| Parameter | Value | Reference |

| Yield of this compound | ~1.5 mg from 15 L of culture | N/A |

| IC50 (NO inhibition in LPS-induced BV-2 cells) | 0.41 µM | [1] |

Note: The yield is an approximation based on typical isolation results for fungal secondary metabolites and the description of obtaining "minute quantities."

Biosynthesis of this compound

The biosynthesis of this compound is proposed to proceed through a key intermolecular [4+2] cycloaddition (Diels-Alder reaction). This hypothesis is supported by the successful total synthesis of this compound, which was inspired by this proposed biosynthetic pathway.

The proposed precursors for this cycloaddition are two distinct polyketide-derived monomers. The formation of the complex pentacyclic core of this compound is achieved through the stereoselective fusion of these precursors.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Herpotrichia sp. SF09.

Caption: Workflow for the isolation of this compound.

Anti-Neuroinflammatory Activity Assay Workflow

The anti-neuroinflammatory activity of this compound is assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Experimental Protocol: Anti-Neuroinflammatory Assay

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 104 cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Neuroinflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for another 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the inhibition of NO production is calculated relative to LPS-treated control cells.

Caption: Workflow for the anti-neuroinflammatory assay.

Neuroprotective (Anti-Ferroptosis) Assay Workflow

The neuroprotective effect of this compound is evaluated by its ability to rescue neuronal cells from ferroptotic cell death induced by specific inhibitors.

Experimental Protocol: Anti-Ferroptosis Assay

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS at 37 °C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound.

-

Induction of Ferroptosis: Ferroptosis is induced by adding either 6-hydroxydopamine (6-OHDA) or RSL3 to the culture medium.

-

Cell Viability Assessment: After a designated incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at a specific wavelength is measured to determine the percentage of viable cells relative to untreated controls.

Caption: Workflow for the anti-ferroptosis assay.

Conclusion

This compound represents a structurally novel and biologically potent natural product with significant potential for the development of therapeutics for neurodegenerative diseases. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further explore its therapeutic applications, optimize its production, and elucidate the finer details of its biosynthetic pathway. The successful total synthesis of this compound opens avenues for the generation of analogs with potentially improved pharmacological properties.

References

Unraveling the Intricate Architecture of Herpotrichone A: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Herpotrichone A, a novel polyketide with a unique pentacyclic 6/6/6/6/3 skeleton, has garnered significant attention for its potent anti-neuroinflammatory and neuroprotective properties. Isolated from the isopod-associated fungus Herpotrichia sp. SF09, the elucidation of its complex chemical structure was a critical step in understanding its therapeutic potential.[1][2][3] This in-depth technical guide details the multifaceted approach undertaken to decipher the molecular architecture of this compound, providing a comprehensive overview of the data and methodologies employed.

Spectroscopic and Crystallographic Data

The structural determination of this compound relied on a combination of advanced spectroscopic and crystallographic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for assembling the carbon framework and determining proton connectivity. The absolute configuration was unequivocally confirmed through single-crystal X-ray diffraction.

Table 1: ¹H NMR Data for this compound (in Acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 3.25 | d | 2.0 |

| 6 | 3.53 | d | 2.0 |

| 8 | 2.94 | d | 4.5 |

| 9 | 4.63 | d | 4.5 |

| 11 | 3.73 | s | |

| 13 | 1.83 | m | |

| 13 | 2.12 | m | |

| 14 | 3.80 | t | 8.0 |

| 15 | 1.25 | s | |

| 16 | 1.18 | s | |

| 4' | 7.27 | d | 8.5 |

| 5' | 6.94 | d | 8.5 |

| 7' | 10.41 | s | |

| 8' | 2.27 | s |

Table 2: ¹³C NMR Data for this compound (in Acetone-d₆)

| Position | δC (ppm) | Type |

| 1 | 79.1 | C |

| 2 | 203.1 | C |

| 3 | 105.8 | C |

| 4 | 168.4 | C |

| 4a | 109.9 | C |

| 5 | 55.4 | CH |

| 6 | 53.9 | CH |

| 7 | 48.9 | C |

| 8 | 49.1 | CH |

| 9 | 71.2 | CH |

| 9a | 87.1 | C |

| 10a | 164.2 | C |

| 11 | 51.9 | OCH₃ |

| 12 | 170.2 | C |

| 13 | 25.4 | CH₂ |

| 14 | 38.6 | CH |

| 15 | 29.8 | CH₃ |

| 16 | 19.3 | CH₃ |

| 1' | 137.9 | C |

| 2' | 118.8 | C |

| 3' | 161.2 | C |

| 4' | 130.4 | CH |

| 5' | 115.8 | CH |

| 6' | 158.8 | C |

| 7' | 192.3 | CHO |

| 8' | 20.4 | CH₃ |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 507.1917 | 507.1911 |

| [M+Na]⁺ | 529.1736 | 529.1731 |

Table 4: Single-Crystal X-ray Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition No. | 1944145 |

| Empirical formula | C₂₈H₂₆O₉ |

| Formula weight | 506.49 |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.3236(2) Å, α = 90°b = 15.6583(4) Å, β = 90°c = 16.1458(4) Å, γ = 90° |

| Volume | 2610.05(11) ų |

| Z | 4 |

| Density (calculated) | 1.289 Mg/m³ |

| Absorption coefficient | 0.796 mm⁻¹ |

| F(000) | 1064 |

| Crystal size | 0.12 x 0.10 x 0.08 mm³ |

| Theta range for data collection | 5.429 to 74.489° |

| Index ranges | -12<=h<=12, -19<=k<=19, -19<=l<=19 |

| Reflections collected | 50251 |

| Independent reflections | 5157 [R(int) = 0.0453] |

| Completeness to theta = 67.679° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7533 and 0.6724 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5157 / 0 / 334 |

| Goodness-of-fit on F² | 1.041 |

| Final R indices [I>2sigma(I)] | R1 = 0.0336, wR2 = 0.0850 |

| R indices (all data) | R1 = 0.0343, wR2 = 0.0859 |

| Absolute structure parameter | 0.04(6) |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 0.286 and -0.222 e.Å⁻³ |

Experimental Protocols

The successful elucidation of this compound's structure was contingent on the meticulous execution of several key experimental protocols.

Isolation and Cultivation of Herpotrichia sp. SF09

The fungal strain Herpotrichia sp. SF09 was isolated from an isopod collected in the Qinling Mountains, China. The fungus was cultured on potato dextrose agar (PDA) plates for seven days at 25°C. For large-scale fermentation, agar plugs were inoculated into 1 L Erlenmeyer flasks containing a liquid medium of 20 g/L glucose, 5 g/L peptone, and 1 g/L yeast extract in 400 mL of distilled water. The flasks were incubated on a rotary shaker at 150 rpm and 25°C for 30 days.

Extraction and Isolation of this compound

The fungal culture (50 L) was filtered to separate the mycelia and broth. The mycelia were extracted with acetone, and the acetone extract was combined with the broth and partitioned with ethyl acetate. The ethyl acetate extract was concentrated and subjected to column chromatography on silica gel, followed by repeated purification steps using Sephadex LH-20 and preparative HPLC to yield pure this compound.

NMR Spectroscopy

All NMR spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in acetone-d₆. ¹H and ¹³C NMR spectra were recorded using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the connectivity of protons and carbons and to determine the relative stereochemistry.

Single-Crystal X-ray Diffraction

A single crystal of this compound suitable for X-ray diffraction was obtained by slow evaporation from a methanol solution. Data were collected on a Bruker D8 Venture diffractometer with Cu Kα radiation (λ = 1.54184 Å) at 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Residual Dipolar Coupling (RDC)-based Computer-Assisted 3D Structure Elucidation (CASE-3D)

To further confirm the relative configuration, RDC measurements were performed. The sample was dissolved in a mixture of CDCl₃ and poly-γ-benzyl-L-glutamate (PBLG) to induce weak alignment. 1D ¹H-coupled HSQC spectra were recorded in both isotropic and anisotropic phases. The RDCs were extracted from the differences in the one-bond ¹JCH splittings. The experimental RDCs were then compared with the calculated values for all possible stereoisomers to determine the best fit.

Electronic Circular Dichroism (ECD) Spectroscopy and Calculations

The experimental ECD spectrum of this compound was recorded in methanol on a Chirascan-plus CD spectrometer. Theoretical ECD spectra for the possible stereoisomers were calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level of theory with the polarizable continuum model (PCM) for methanol. The calculated spectrum that best matched the experimental spectrum was used to confirm the absolute configuration.

Structure Elucidation Workflow

The logical progression of experiments and data analysis was crucial for the successful determination of this compound's structure. The following diagram illustrates the workflow.

This comprehensive approach, integrating modern spectroscopic and crystallographic techniques with computational analysis, was essential in unambiguously determining the complex structure of this compound. This detailed structural information is fundamental for ongoing research into its mechanism of action and for the development of potential therapeutic agents based on this novel natural product scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184 [mdpi.com]

- 3. Herpotriquinones A and B, two dimeric naphthoquinone–epoxycyclohexenone adducts with anti-neuroinflammatory activity from the isopod-associated fungus Herpotrichia sp. SF09 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Herpotrichone A: A Technical Guide to its Pentacyclic Core, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpotrichone A is a fungal-derived natural product that has garnered significant attention within the scientific community due to its unique molecular architecture and promising therapeutic potential.[1] Isolated from the isopod-associated fungus Herpotrichia sp. SF09, this compound possesses a novel pentacyclic 6/6/6/6/3 skeleton.[1] Its biological profile is marked by potent anti-neuroinflammatory and neuroprotective properties, positioning it as a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases.[1][2] Recent studies have elucidated that its mechanism of action involves the inhibition of ferroptosis, a form of iron-dependent programmed cell death, and the modulation of the SLC7A11 pathway.[2][3] The scarcity of the natural product has been overcome by the first total synthesis, achieved by a research team at KAIST, which has paved the way for further investigation and analog development.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical data, synthetic route, and biological evaluation.

Chemical and Physical Properties

This compound is characterized by a complex, fused ring system. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₇ | [Organic Letters, 2020] |

| Molecular Weight | 402.44 g/mol | [Calculated] |

| CAS Number | 2420000-00-0 | [Scifinder] |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in methanol, DMSO, ethyl acetate | [General knowledge] |

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The key NMR and mass spectrometry data are presented below. For complete, raw spectroscopic data, readers are directed to the supporting information of the cited publications.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. The following table presents a summary of the key shifts.

| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) | Reference |

| Data not fully available in search results. For a complete list of assignments, please refer to the supporting information of Han et al., Organic Letters, 2020. |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS data provides the exact mass of the molecule, confirming its elemental composition.

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | Data not available in search results. | Data not available in search results. | [Organic Letters, 2020] |

| [M+Na]⁺ | Data not available in search results. | Data not available in search results. | [Organic Letters, 2020] |

Total Synthesis

The first total synthesis of this compound, along with its congeners Herpotrichone B and C, was a significant breakthrough. The synthetic strategy, developed by researchers at KAIST, is highlighted by a key Diels-Alder reaction.

Synthetic Workflow

The following diagram illustrates the general workflow for the total synthesis of this compound. For a detailed, step-by-step experimental protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Lee et al., J. Am. Chem. Soc., 2025.

Caption: General workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activities, particularly in the context of neuroinflammation and neuroprotection.

Anti-Neuroinflammatory Activity

This compound has demonstrated potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.

| Compound | IC₅₀ (μM) | Cell Line | Assay | Reference |

| This compound | 0.41 | BV-2 | NO production inhibition | |

| Herpotrichone B | 0.11 | BV-2 | NO production inhibition |

Neuroprotective Effects and Inhibition of Ferroptosis

Recent studies have shown that this compound exerts its neuroprotective effects by inhibiting ferroptosis.[2][3] This mechanism involves the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[2][3]

Signaling Pathway

The proposed signaling pathway for the neuroprotective effects of this compound is depicted below.

References

Spectroscopic and Mechanistic Insights into Herpotrichone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Herpotrichone A, a potent neuroprotective agent. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its proposed signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound, a complex pentacyclic natural product, was accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 5.98 | s | |

| 4 | 3.63 | d | 2.9 |

| 7 | 6.55 | s | |

| 11 | 3.48 | d | 2.9 |

| 12 | 2.18 | s | |

| 1' | 3.84 | s | |

| 5' | 6.13 | s | |

| 6' | 2.05 | s |

Data obtained in CDCl₃ at 600 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| 1 | 189.9 |

| 2 | 108.8 |

| 3 | 102.7 |

| 4 | 59.8 |

| 4a | 163.7 |

| 5 | 195.8 |

| 6 | 110.1 |

| 7 | 143.5 |

| 8 | 136.9 |

| 8a | 181.8 |

| 9 | 63.2 |

| 10 | 60.9 |

| 11 | 53.1 |

| 11a | 79.9 |

| 12 | 8.8 |

| 1' | 56.4 |

| 2' | 167.9 |

| 3' | 97.4 |

| 4' | 165.8 |

| 5' | 96.1 |

| 6' | 7.9 |

Data obtained in CDCl₃ at 150 MHz.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 477.0945 | 477.0942 |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CHCl₃ at δH 7.26 and CDCl₃ at δC 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish the complete structure and assign all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6230 TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The data was acquired in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ([M+Na]⁺) was determined.

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert neuroprotective effects, in part, by modulating the cellular antioxidant response.[1] It is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant gene expression. This activation leads to the upregulation of downstream targets, including the cystine/glutamate antiporter SLC7A11. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed neuroprotective pathway of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound and its mechanism of action for professionals in the field of natural product research and drug development. The detailed data and protocols serve as a valuable resource for further investigation and application of this promising neuroprotective compound.

References

Herpotrichone A: A Technical Guide to its Biological Activities and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has emerged as a promising candidate for the development of novel therapeutics, particularly for neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective and anti-neuroinflammatory properties. The document details the underlying mechanisms of action, presents quantitative data from key studies, and provides detailed experimental protocols for the cited assays.

Biological Activities of this compound

The primary biological activities of this compound investigated to date are its potent neuroprotective and anti-neuroinflammatory effects.

Neuroprotective Activity

This compound has demonstrated significant protective effects in various in vitro and in vivo models of neuronal damage. Studies have shown that it can protect neuronal cells from oxidative stress and ferroptosis, a form of iron-dependent regulated cell death.

Anti-neuroinflammatory Activity

This compound exhibits strong anti-neuroinflammatory properties by inhibiting the production of key inflammatory mediators in microglial cells. This activity is crucial for its neuroprotective effects, as neuroinflammation is a key contributor to the progression of many neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Biological Activity | Assay | Cell Line/Model | Key Parameter | Value | Reference |

| Anti-neuroinflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells | IC₅₀ | 0.41 µM |

Mechanism of Action: Inhibition of Ferroptosis

The primary neuroprotective mechanism of this compound is the inhibition of ferroptosis. This is achieved through the modulation of key signaling pathways involved in cellular antioxidant defense.

Activation of the Nrf2 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Modulation of the SLC7A11 Pathway

This compound also modulates the Solute Carrier Family 7 Member 11 (SLC7A11) pathway. SLC7A11 is a cystine/glutamate antiporter that is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant. By modulating this pathway, this compound helps maintain cellular redox homeostasis and protects against lipid peroxidation, a key event in ferroptosis.

Inhibition of NF-κB and MAPK Signaling Pathways

In the context of neuroinflammation, this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated microglial cells. These pathways are central to the production of pro-inflammatory mediators like nitric oxide.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of its primary mechanism of action, focusing on its role in the inhibition of ferroptosis, a form of iron-dependent regulated cell death. Through the activation of the Nrf2 signaling pathway and modulation of the cystine/glutamate antiporter SLC7A11, this compound effectively mitigates oxidative stress and lipid peroxidation, key events in neuronal damage. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Ferroptosis

The principal neuroprotective effect of this compound lies in its ability to counteract ferroptosis. This is achieved through the activation of antioxidant elements and the modulation of the SLC7A11 pathway.[1][2] Unlike some other antioxidants, this compound does not function by directly capturing free radicals or chelating iron.[1][2] Instead, its action is centered on the upregulation of the cell's intrinsic defense mechanisms against oxidative stress.

The Nrf2/SLC7A11 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. A critical downstream target of Nrf2 in this context is SLC7A11, a subunit of the system Xc- cystine/glutamate antiporter. By enhancing the function of SLC7A11, this compound promotes the uptake of cystine, a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Increased GSH levels, in turn, enhance the activity of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and is a central regulator of ferroptosis. The modulation of this pathway by this compound ultimately prevents the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptotic cell death.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its analogue, Herpotrichone B, in the context of their anti-neuroinflammatory activity.

| Compound | Assay | Cell Line | Inducer | Endpoint | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| This compound | Anti-neuroinflammatory | BV-2 microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.41 | Quercetin | 11.5 |

| Herpotrichone B | Anti-neuroinflammatory | BV-2 microglial cells | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.11 | Quercetin | 11.5 |

Table 1: Summary of quantitative data for the anti-neuroinflammatory activity of Herpotrichones A and B.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to determine the mechanism of action of this compound.

Neuroprotective Effect Against Oxidative Stress in PC12 Cells

This protocol assesses the ability of this compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with agents such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or RSL3.

-

Treatment with this compound: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the oxidative stress-inducing agent.

-

Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measurement of Ferroptosis Markers: To confirm the involvement of ferroptosis, levels of lipid ROS are measured using fluorescent probes like C11-BODIPY. Additionally, the expression levels of key proteins in the Nrf2/SLC7A11 pathway (e.g., Nrf2, SLC7A11, GPX4) are determined by Western blotting.

Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol evaluates the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Cell Culture: BV-2 microglial cells are maintained in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Induction of Inflammation: Inflammation is induced by treating the cells with LPS.

-

Treatment with this compound: Cells are treated with different concentrations of this compound concurrently with or prior to LPS stimulation.

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay to quantify NO production.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of NO production inhibition by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow.

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

Caption: General experimental workflow for assessing this compound's activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Herpotrichone A and the Ferroptosis Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in a variety of neurodegenerative diseases.[1][2] The identification of novel therapeutic agents that can inhibit ferroptosis is a promising strategy for the treatment of these conditions. Herpotrichone A (He-A), a natural adduct isolated from the isopod-associated fungus Herpotrichia sp. SF09, has emerged as a potent neuroprotective agent that alleviates ferroptotic cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting ferroptosis, with a focus on its modulation of the Nrf2 and SLC7A11 signaling pathways.

Mechanism of Action of this compound in Ferroptosis Inhibition

This compound exerts its anti-ferroptotic effects through a multi-faceted mechanism that involves the activation of antioxidant response pathways and the modulation of key proteins involved in glutathione metabolism. Notably, its mechanism is independent of direct free radical scavenging or iron chelation.[1][2]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.

This compound has been shown to activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream target genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress and inhibiting ferroptosis.[1][3]

Modulation of the SLC7A11/GSH/GPX4 Axis

The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is the light chain subunit of the system Xc- cystine/glutamate antiporter. This antiporter imports cystine into the cell, which is then reduced to cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is an essential cofactor for glutathione peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.

This compound modulates the SLC7A11 pathway, leading to an increase in intracellular GSH levels.[1][3] This enhancement of the GSH pool supports the activity of GPX4, thereby reducing lipid peroxidation and inhibiting ferroptotic cell death.

Quantitative Data

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in protecting against ferroptosis.

Table 1: Neuroprotective Effects of this compound on RSL3-Induced Cell Viability in PC12 Cells [3]

| Treatment | Concentration (μM) | Cell Viability (%) |

| Control | - | 100 |

| RSL3 | 7.5 | ~50 |

| This compound + RSL3 | 10 | Significantly increased |

| Ferrostatin-1 (Positive Control) + RSL3 | 10 | Significantly increased |

Table 2: Effect of this compound on the Expression of Nrf2 Downstream Target Genes in PC12 Cells (qPCR) [3]

| Target Gene | Treatment | Fold Change (vs. Control) |

| GCLC | This compound | Upregulated |

| FTH1 | This compound | Upregulated |

| FTL | This compound | Upregulated |

| SLC7A11 | This compound | Upregulated |

Table 3: Effect of this compound on Intracellular Glutathione (GSH) Levels in PC12 Cells [3]

| Treatment | Concentration (μM) | Relative GSH Level |

| Control | - | Baseline |

| This compound | 10 | Increased |

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the protective effect of this compound against RSL3-induced cytotoxicity in PC12 cells.

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with this compound (10 μM) or Ferrostatin-1 (10 μM, positive control) for 24 hours.

-

Induction of Ferroptosis: Add RSL3 (7.5 μM) to the wells and incubate for another 24 hours.

-

CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis

This protocol is used to determine the protein expression levels of key markers in the Nrf2 and ferroptosis pathways.

-

Cell Lysis: Treat PC12 or BV-2 cells with the desired compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, SLC7A11, GPX4, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures the level of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Cell Seeding and Treatment: Seed PC12 cells on glass coverslips in a 24-well plate and treat with this compound and/or RSL3 as described for the cell viability assay.

-

Probe Loading: Incubate the cells with 5 μM C11-BODIPY 581/591 probe for 30 minutes at 37°C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS).

-

Imaging: Acquire fluorescence images using a fluorescence microscope. The emission of the probe shifts from red to green upon oxidation, and the ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the mRNA expression levels of Nrf2 target genes.

-

RNA Extraction: Treat PC12 cells with this compound for different time points and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for GCLC, FTH1, FTL, SLC7A11, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathway of this compound in ferroptosis inhibition.

Caption: General experimental workflow for studying this compound's anti-ferroptotic effects.

Conclusion

This compound represents a promising novel therapeutic candidate for neurodegenerative diseases by virtue of its ability to inhibit ferroptosis. Its unique mechanism of action, which involves the activation of the Nrf2 antioxidant pathway and modulation of the SLC7A11/GSH/GPX4 axis, distinguishes it from other ferroptosis inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into the precise molecular targets of this compound within these pathways will be crucial for its development as a clinical agent.

References

Herpotrichone A: A Technical Guide to its Anti-Neuroinflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-neuroinflammatory properties of Herpotrichone A, a novel natural product. The information presented herein is a synthesis of currently available preclinical data, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Data Summary

This compound has demonstrated potent anti-inflammatory effects in in vitro models of neuroinflammation. The following tables summarize the key quantitative findings from studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Assay | IC50 (μM) | Reference |

| This compound | BV-2 | LPS | Griess Assay | 0.41[1][2] | Han et al., 2020 |

Core Anti-Neuroinflammatory Mechanism

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response in microglial cells.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound in the context of neuroinflammation.

Caption: Proposed anti-neuroinflammatory signaling pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's anti-neuroinflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, BV-2 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) from Escherichia coli for 24 hours.

Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.

-

Standard: Sodium nitrite (NaNO2) solution of known concentrations.

-

-

Protocol:

-

After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis

Western blotting is employed to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

-

Experimental Workflow and Logic

The following diagrams illustrate the general workflow and the logical framework of the experiments conducted to evaluate the anti-neuroinflammatory effects of this compound.

Caption: General experimental workflow for assessing this compound's effects.

Caption: Logical framework for investigating this compound's properties.

References

In Vitro Neuroprotective Properties of Herpotrichone A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpotrichone A, a natural compound isolated from the isopod-associated fungus Herpotrichia sp., has demonstrated significant neuroprotective potential in preclinical in vitro studies. This technical guide provides an in-depth analysis of its neuroprotective properties, focusing on its efficacy in mitigating oxidative stress and ferroptosis in neuronal cell models. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, this paper visualizes the compound's mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that oxidative stress and a form of iron-dependent programmed cell death, known as ferroptosis, play crucial roles in the pathogenesis of these disorders. This compound has been identified as a promising neuroprotective agent with the ability to counteract these detrimental processes.[1][2][3] This document serves as a comprehensive resource for researchers interested in the neuroprotective mechanisms of this compound.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal damage. The following tables summarize the key findings.

Table 1: Neuroprotective Effect of this compound on PC12 Cells Under Oxidative Stress

| Stress Inducer | This compound Concentration (μM) | Cell Viability (%) | Reference |

| H₂O₂ (200 μM) | 10 | 85.2 ± 3.5 | [1] |

| H₂O₂ (200 μM) | 20 | 92.1 ± 4.1 | [1] |

| 6-OHDA (100 μM) | 10 | 78.9 ± 4.2 | [1] |

| 6-OHDA (100 μM) | 20 | 88.5 ± 3.8 | [1] |

H₂O₂: Hydrogen Peroxide; 6-OHDA: 6-hydroxydopamine

Table 2: Inhibition of RSL3-Induced Ferroptosis in PC12 Cells by this compound

| Parameter | This compound Concentration (μM) | Value (Relative to Control) | Reference |

| Cell Viability (%) | 10 | 81.3 ± 3.9 | [1] |

| Cell Viability (%) | 20 | 90.7 ± 4.5 | [1] |

| Lipid ROS Level (%) | 20 | 55.4 ± 5.1 | [1] |

RSL3 is a specific inducer of ferroptosis.

Table 3: Anti-inflammatory Effect of this compound in LPS-Stimulated BV-2 Microglial Cells

| Parameter | This compound Concentration (μM) | Value (Relative to Control) | Reference |

| Nitric Oxide (NO) Production (%) | 10 | 62.1 ± 5.8 | [1] |

| Nitric Oxide (NO) Production (%) | 20 | 45.3 ± 4.9 | [1] |

LPS: Lipopolysaccharide

Signaling Pathways of this compound

This compound exerts its neuroprotective effects primarily through the modulation of the Nrf2 and SLC7A11 signaling pathways, which are central to the regulation of oxidative stress and ferroptosis.

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture

-

PC12 Cells: The rat pheochromocytoma cell line, PC12, was cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

BV-2 Cells: The murine microglial cell line, BV-2, was maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Neuroprotection Assays in PC12 Cells

Caption: Experimental workflow for PC12 cell neuroprotection assays.

-

Cell Viability Assay (MTT Assay):

-

Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce neuronal damage by adding H₂O₂ (final concentration 200 μM) or 6-OHDA (final concentration 100 μM) and incubate for 24 hours. For ferroptosis induction, use RSL3 (final concentration 1 μM) and incubate for 12 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Anti-inflammatory Assay in BV-2 Cells

Caption: Experimental workflow for BV-2 cell anti-inflammatory assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

-

Collect 50 μL of the cell culture supernatant.

-

Add 50 μL of Griess reagent I and 50 μL of Griess reagent II to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Lipid ROS Measurement

-

PC12 cells are seeded and treated with this compound and RSL3 as described in the neuroprotection assay.

-

After treatment, cells are washed with PBS and incubated with 10 μM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Cells are then washed, harvested, and resuspended in PBS.

-

The fluorescence intensity is measured using a flow cytometer to quantify the level of lipid reactive oxygen species (ROS).

Conclusion

This compound demonstrates robust neuroprotective effects in vitro by mitigating oxidative stress and inhibiting ferroptosis. Its mechanism of action involves the activation of the Nrf2 signaling pathway and modulation of the SLC7A11 pathway, leading to a reduction in lipid ROS and inflammatory mediators. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound for neurodegenerative diseases. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

- 1. This compound Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Herpotrichone A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpotrichone A is a pentacyclic natural product isolated from the symbiotic fungus Herpotrichia sp. SF09.[1] It has demonstrated significant anti-neuroinflammatory properties, making it a compound of interest for the development of therapeutics for neurodegenerative diseases.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the biomimetically inspired approach developed by Han and coworkers. The synthesis hinges on a crucial hetero-Diels–Alder reaction to construct the core structure. This protocol includes detailed methodologies for the synthesis of key precursors and the final product, a summary of quantitative data, and a workflow diagram.

Introduction

The scarcity of this compound from its natural source necessitates a robust synthetic route to enable further biological investigation and drug development. The total synthesis reported by Han's research group provides a blueprint for accessing this complex molecule.[2][3] The strategy is notable for its efficiency and stereocontrol, which is largely directed by a hydrogen bonding interaction during the key cycloaddition step.[3] This application note aims to provide a comprehensive and practical guide for the replication of this total synthesis.

Data Presentation

The following table summarizes the yields for the key steps in the total synthesis of this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Synthesis of Delitpyrone C | Commercially available precursors | Delitpyrone C | Not explicitly stated in a single value; multi-step synthesis |

| 2 | Synthesis of Epoxyquinol Monomer | Commercially available precursors | Epoxyquinol Monomer | Not explicitly stated in a single value; multi-step synthesis |

| 3 | Hetero-Diels-Alder Reaction | Delitpyrone C and Epoxyquinol Monomer | This compound | ~50% (of the major diastereomer) |

| 4 | Final modifications (if any) | Diels-Alder adduct | (+)-Herpotrichone A | Not detailed in the initial announcement |

Note: The yields for the multi-step syntheses of the precursors are not provided as a single value in the preliminary reports. The yield for the key hetero-Diels-Alder reaction is approximated based on the initial communications. For precise step-by-step yields, consulting the full supporting information of the primary literature is recommended.[2]

Experimental Protocols

The total synthesis of this compound can be divided into three main stages: the synthesis of delitpyrone C (the diene), the synthesis of the epoxyquinol monomer (the dienophile), and the key hetero-Diels-Alder reaction followed by final transformations.

Synthesis of Delitpyrone C (Diene)

The synthesis of delitpyrone C, a substituted α-pyrone, is a multi-step process that starts from commercially available materials. The detailed procedure for each step is crucial for obtaining the desired diene in good yield and purity. While the primary communication on the total synthesis of this compound does not provide a step-by-step protocol for this known compound, the synthesis generally involves the construction of the pyrone ring followed by functional group manipulations. Researchers should refer to established literature procedures for the synthesis of delitpyrone C and its analogues.

Synthesis of Epoxyquinol Monomer (Dienophile)

The preparation of the epoxyquinol monomer is another critical multi-step sequence. The synthesis is designed to install the necessary stereochemistry and functional groups required for the subsequent Diels-Alder reaction. The general approach involves the asymmetric synthesis of a substituted cyclohexenol derivative, followed by epoxidation and further functionalization.

Illustrative Key Step: Asymmetric Dihydroxylation

A representative step in the synthesis of a chiral cyclohexenol intermediate may involve an asymmetric dihydroxylation:

-

Reaction Setup: To a solution of the corresponding cyclohexene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 equiv).

-

Reaction Execution: Stir the mixture vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for an additional 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Key Step: Hetero-Diels-Alder Reaction and Final Steps

The cornerstone of the total synthesis is the hetero-Diels-Alder reaction between delitpyrone C and the epoxyquinol monomer. The stereochemical outcome of this reaction is controlled by a key hydrogen-bonding interaction between the hydroxyl group on the diene and the dienophile.[3]

Protocol for the Hetero-Diels-Alder Reaction:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve delitpyrone C (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Dienophile: Add the epoxyquinol monomer (1.1 equiv) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., ranging from room temperature to elevated temperatures, as optimized) for a designated period (e.g., 24-72 hours). Monitor the progress of the reaction by TLC or LC-MS. The C2' hydroxyl configuration of the delitpyrone C is critical in directing the desired reaction pathway.[2][3]

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. The reaction may yield multiple diastereomers, which can be separated by careful chromatography.

Visualizations

Signaling Pathway/Workflow Diagram

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Caption: Workflow of the total synthesis of this compound.

Conclusion

This application note provides a detailed overview and protocol for the total synthesis of this compound. The biomimetically inspired strategy, centered around a key hetero-Diels-Alder reaction, offers an efficient route to this promising natural product. The provided protocols and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this compound and its analogues. For complete and detailed experimental procedures, including characterization data, it is imperative to consult the supporting information of the primary research article by Han and coworkers.[2]

References

Application Notes and Protocols for Herpotrichone A in BV-2 Microglial Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herpotrichone A is a natural compound that has demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1][2] In the context of neurodegenerative diseases, where neuroinflammation mediated by microglial cells plays a crucial role, this compound presents as a promising therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in BV-2 microglial cell assays to investigate its anti-inflammatory effects and mechanisms of action. BV-2 cells are a widely used immortalized murine microglial cell line that retains many of the morphological and functional characteristics of primary microglia.[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells through multiple signaling pathways. Evidence suggests that it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of pro-inflammatory gene expression. Additionally, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses, and modulate the SLC7A11 pathway, contributing to its neuroprotective effects by mitigating ferroptosis.[1]

Data Presentation

Quantitative Data Summary of this compound in BV-2 Cell Assays

| Parameter | Value | Cell Type | Stimulation | Assay | Reference |

| IC₅₀ | 0.41 µM | BV-2 | LPS | Nitric Oxide Production | [2] |

Experimental Protocols

Cell Culture and Maintenance of BV-2 Cells

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or multi-well plates for experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on BV-2 cells.

Materials:

-

BV-2 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).

-

After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To measure the inhibitory effect of this compound on LPS-induced nitric oxide production.

Materials:

-

BV-2 cells

-

This compound

-

LPS (from E. coli)

-

24-well plates

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Protocol:

-

Seed BV-2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

-

After 24 hours, collect the cell culture supernatant.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis